Product packaging for 6-Acetonyldihydrochelerythrine(Cat. No.:CAS No. 22864-92-2)

6-Acetonyldihydrochelerythrine

Cat. No.: B104360
CAS No.: 22864-92-2
M. Wt: 405.4 g/mol
InChI Key: VGTQLFWIJIABSU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonylchelerythrine is a chemical derivative of chelerythrine, a benzophenanthridine alkaloid sourced from botanical origins such as Chelidonium majus and Macleaya cordata . This reagent is provided For Research Use Only and is a valuable tool for investigating a range of biological processes in preclinical settings. Researchers are exploring its potential multi-target mechanisms of action, which are derived from its parent compound. Chelerythrine is recognized as a potent, selective, and cell-permeable protein kinase C (PKC) inhibitor, which facilitates the study of key cellular signaling pathways . In oncology research, chelerythrine and its analogs have demonstrated strong antiproliferative activity across various human cancer cell lines, including melanoma, leukemia, and breast cancer models . Its pro-apoptotic effects are linked to multiple mechanisms, such as the induction of mitochondrial apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of telomerase activity . Beyond cancer research, this class of compounds exhibits broad-spectrum antimicrobial properties. Studies show chelerythrine is effective against Gram-positive bacteria, including Staphylococcus aureus (MRSA) and the plant pathogen Xanthomonas oryzae , by disrupting cell membrane integrity and inhibiting protein synthesis . Additional research areas include its anti-inflammatory potential, with studies indicating it may modulate critical pathways like NF-κB and p38 MAPK, and its investigation as a multi-purpose agent for viral infections . Acetonylchelerythrine offers a structurally related compound to probe these diverse biological activities further. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO5 B104360 6-Acetonyldihydrochelerythrine CAS No. 22864-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQLFWIJIABSU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177404
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22864-92-2
Record name Acetonylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Elucidation of Acetonylchelerythrine

The discovery and characterization of Acetonylchelerythrine are rooted in the phytochemical analysis of plants utilized in traditional medicine. Its identification has been made possible through modern spectroscopic and chromatographic techniques, which allow for the isolation and structural elucidation of complex natural products.

Identification in Specific Plant Genera

Acetonylchelerythrine and its structurally similar analogues, such as 6-acetonyldihydrochelerythrine, have been isolated from a variety of plant species across different genera.

Zanthoxylum : Phytochemical investigations of the wood of Zanthoxylum quinduense led to the isolation of this compound. Similarly, this compound was also identified in the roots of Zanthoxylum riedelianum.

Chelidonium : A related compound, 6-acetonyl-5,6-dihydrosanguinarine, was purified from Chelidonium majus (Greater Celandine), a plant known for its diverse alkaloid profile.

Elephantopus : Recent research has identified 6-acetonylchelerythrine in the plant Elephantopus scaber. nih.gov

Argemone : The methanolic extract of the whole plant of Argemone mexicana, commonly known as Mexican poppy, was found to contain (±)-6-acetonyl dihydrochelerythrine (B1200217). researchgate.net

Co-occurrence with Structurally Related Alkaloids and Phytocompounds

Acetonylchelerythrine rarely occurs in isolation. It is typically found alongside a suite of other alkaloids and secondary metabolites. The specific phytochemical profile can vary depending on the plant species, geographical location, and environmental conditions.

In the Zanthoxylum genus, for instance, this compound co-occurs with other benzophenanthridine alkaloids like norchelerythrine (B1205920) and decarine (B1680282) in Z. quinduense. In Z. riedelianum, it is found with 6-acetonyldihydroavicine, 6-acetonyl-N-methyl-dihydrodecarine, and the triterpene lupeol.

Plants from the Papaveraceae family, such as Argemone mexicana and Chelidonium majus, are rich in isoquinoline (B145761) alkaloids. In these species, Acetonylchelerythrine derivatives are part of a complex mixture that often includes their proposed precursors, chelerythrine (B190780) and sanguinarine (B192314), as well as other major alkaloids like berberine (B55584), protopine, and coptisine.

Below is an interactive table detailing the co-occurrence of Acetonylchelerythrine and related compounds with other phytochemicals in the specified plant genera.

Plant GenusSpeciesAcetonylchelerythrine or Analogue FoundCo-occurring Phytocompounds
Zanthoxylum Z. quinduenseThis compoundNorchelerythrine, Decarine, Syringaresinol
Z. riedelianumThis compound6-acetonyldihydroavicine, 6-acetonyl-N-methyl-dihydrodecarine, Lupeol
Chelidonium C. majus6-acetonyl-5,6-dihydrosanguinarineChelerythrine, Sanguinarine, Berberine, Coptisine, Protopine
Elephantopus E. scaber6-acetonylchelerythrineBetulinic acid, Triterpenoids
Argemone A. mexicana(±)-6-acetonyl dihydrochelerythrineBerberine, Protopine, Allocryptopine, Sanguinarine, Chelerythrine

Biosynthetic Pathways and Enzymatic Modifications

The biosynthesis of complex alkaloids like Acetonylchelerythrine is a multi-step process involving a cascade of enzymatic reactions. While the complete pathway for Acetonylchelerythrine is not fully elucidated, it is understood to derive from the well-established benzophenanthridine alkaloid pathway.

Proposed Pathways from Precursor Alkaloids (e.g., Chelerythrine)

The structural core of Acetonylchelerythrine strongly suggests it is a derivative of a more common benzophenanthridine alkaloid, such as chelerythrine or sanguinarine. The biosynthesis of these precursors begins with the amino acid tyrosine and proceeds through a series of intermediates, including (S)-reticuline, (S)-scoulerine, and (S)-stylopine, to form the characteristic tetracyclic benzophenanthridine skeleton. The final steps to produce chelerythrine involve several oxidative and methylating enzymes. It is hypothesized that Acetonylchelerythrine is formed in a subsequent modification step where an acetonyl group is added to the C-6 position of the dihydrochelerythrine molecule.

Elucidation of Enzymatic Acetonylation Mechanisms

The specific enzymatic mechanism responsible for the addition of the acetonyl moiety to the chelerythrine backbone has not been definitively characterized in the scientific literature. This transformation represents a C-alkylation event, a type of reaction that enzymes such as certain prenyltransferases can catalyze. However, the exact class of enzyme and the source of the three-carbon acetonyl group for this specific biosynthesis remain subjects for future research. The formation is likely a highly specific, enzyme-mediated reaction, as the spontaneous, non-enzymatic addition of an acetone (B3395972) equivalent to the alkaloid structure under physiological conditions is improbable.

Genetic and Molecular Underpinnings of Alkaloid Biosynthesis

The production of the precursor alkaloids is a genetically controlled process. The expression of the necessary biosynthetic genes is regulated by specific transcription factors. phytojournal.com Studies on related alkaloid pathways in plants like the California poppy (Eschscholzia californica) have identified that transcription factors from the bHLH (basic Helix-Loop-Helix) and WRKY protein families play crucial roles in orchestrating the expression of genes involved in benzophenanthridine alkaloid synthesis. phytojournal.com For example, the heterologous expression of a WRKY protein from Coptis japonica in E. californica cells was shown to increase the production of sanguinarine by up-regulating biosynthetic genes. phytojournal.com These regulatory networks ensure that the synthesis of these complex defense compounds occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental triggers.

Preparation and Derivatization Methodologies

Advanced Extraction and Isolation Techniques from Natural Sources

Acetonylchelerythrine is a naturally occurring benzophenanthridine alkaloid found in plants of the Zanthoxylum genus, such as Zanthoxylum nitidum. nih.govresearchgate.net The extraction and purification of this compound from complex plant matrices require sophisticated and optimized methodologies to ensure high yield and purity.

Optimization of Solvent Extraction Protocols (e.g., Methanol (B129727), Ethanol (B145695), Acidified Solvents)

The initial step in isolating Acetonylchelerythrine involves solid-liquid extraction from the plant material, typically the roots. nih.govresearchgate.net The choice of solvent is a critical parameter that significantly influences the extraction efficiency. The optimization of solvent protocols involves systematically evaluating variables such as solvent type, concentration, temperature, and liquid-to-solid ratio to maximize the yield of the target alkaloid. emanresearch.orgcore.ac.ukresearchgate.net

Commonly employed solvents for alkaloid extraction include alcohols like methanol and ethanol. Studies on the Zanthoxylum genus have explored various concentrations of ethanol. For instance, an investigation into enriching alkaloids from Zanthoxylum nitidum found that using 60% ethanol resulted in the highest extraction yield compared to higher concentrations. yydbzz.com Another study utilized 70% ethanol with heating and reflux to prepare extracts. nih.gov While traditional methods often use water (infusion and decoction), organic solvents are generally more efficient for extracting alkaloids like Acetonylchelerythrine. researchgate.net

The efficiency of the extraction process can be further enhanced by modifying solvent properties or the extraction technique itself. Using acidified solvents can improve the solubility of alkaloids by converting them into their salt form. Techniques such as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures, can reduce extraction times and solvent consumption. researchgate.net The physical state of the plant material is also crucial; grinding it to a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency. researchgate.net

Table 1: Factors Influencing Solvent Extraction Optimization

ParameterDescriptionImpact on Extraction
Solvent Type The chemical nature of the solvent used for extraction (e.g., ethanol, methanol).Determines the solubility of the target compound. Polar solvents are generally effective for alkaloids.
Solvent Concentration The percentage of solvent in an aqueous solution (e.g., 60% ethanol).Affects the polarity of the solvent mixture, influencing which compounds are preferentially extracted. A 60% ethanol concentration has been shown to be optimal for Z. nitidum alkaloids. yydbzz.com
Temperature The temperature at which the extraction is performed.Higher temperatures can increase solubility and diffusion rates but may risk degrading thermolabile compounds.
Liquid-to-Solid Ratio The ratio of the volume of solvent to the mass of the plant material.A higher ratio can enhance extraction but may lead to more dilute extracts requiring further concentration.
pH The acidity or basicity of the solvent.Acidifying the solvent can convert alkaloids to their more soluble salt forms, improving yield.

Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column, MPLC, HSCCC)

Following crude extraction, the extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate Acetonylchelerythrine from other alkaloids and secondary metabolites. ucl.ac.uk

A common initial step is column chromatography using silica gel as the stationary phase, which separates compounds based on their polarity. This is often followed by more advanced and higher-resolution techniques. Research on Zanthoxylum nitidum has demonstrated the use of macroporous resins (e.g., HPD 100, HPD 400) for the enrichment of crude alkaloids, which functions as a preliminary purification step. yydbzz.com

For finer purification, Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are employed. mdpi.com Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective for purifying alkaloids. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC) is another valuable liquid-liquid purification technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample and ensuring a high recovery rate.

Table 2: Overview of Chromatographic Purification Techniques

TechniquePrinciple of SeparationApplication in Acetonylchelerythrine Purification
Silica Gel Column Chromatography Adsorption; separation based on polarity.Initial purification of the crude extract to separate fractions containing alkaloids.
Macroporous Resin Chromatography Adsorption and size exclusion.Enrichment of total alkaloids from the crude extract. yydbzz.com
Medium-Pressure Liquid Chromatography (MPLC) Adsorption or partition; higher resolution than column chromatography.Further fractionation and purification of alkaloid-rich fractions.
High-Performance Liquid Chromatography (HPLC) Adsorption or partition; high resolution and sensitivity.Final purification step to obtain high-purity Acetonylchelerythrine.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition.Purifying the target compound without a solid support, minimizing sample loss.

Purity Assessment Methodologies (e.g., HPLC-UV, LC-MS)

After purification, the identity and purity of Acetonylchelerythrine must be rigorously confirmed. High-Performance Liquid Chromatography coupled with an Ultraviolet (HPLC-UV) detector is a standard method for purity assessment. chromforum.org The purity is often determined by calculating the peak area percentage of the compound in the chromatogram. chromforum.org A Photodiode Array (PDA) detector can further enhance this by providing UV spectra for the peak, which can be compared across the peak's upslope, apex, and downslope to check for co-eluting impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an even higher level of confirmation. This technique separates the compound chromatographically and then determines its mass-to-charge ratio (m/z), providing definitive structural information. nih.gov The molecular weight data obtained from MS analysis, combined with spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is used to unequivocally identify the compound as Acetonylchelerythrine. researchgate.netchromforum.org

Table 3: Comparison of Purity Assessment Methodologies

MethodologyInformation ProvidedStrengthsLimitations
HPLC-UV/PDA Retention time, peak area (purity), UV-Vis spectrum.Robust, quantitative, widely available. PDA provides peak purity analysis. chromatographyonline.comCo-eluting impurities with similar UV spectra may not be detected. chromatographyonline.com
LC-MS Retention time, mass-to-charge ratio (molecular weight).High specificity, provides molecular weight confirmation, can detect impurities masked in HPLC-UV. nih.govMay not distinguish between isomers without fragmentation analysis; quantification can be more complex than UV. chromforum.org

Semi-synthetic and Synthetic Approaches

While Acetonylchelerythrine can be isolated from natural sources, semi-synthetic methods offer an alternative route for its preparation, often providing better control over yield and purity.

Derivatization from Chelerythrine (B190780) (e.g., Friedel-Crafts Acylation)

Acetonylchelerythrine can be viewed as an acetone (B3395972) adduct of the parent alkaloid, Chelerythrine. Chelerythrine is another benzophenanthridine alkaloid often co-isolated from the same Zanthoxylum species, making it a readily available precursor for the semi-synthesis of Acetonylchelerythrine. researchgate.net

A plausible and chemically established method for this transformation is the Friedel-Crafts acylation or a related nucleophilic addition reaction. In this proposed pathway, the Chelerythrine molecule, which possesses an electrophilic iminium cation, would react with a suitable acetone-derived nucleophile (enolate). This reaction would lead to the formation of a carbon-carbon bond, attaching the acetonyl group to the chelerythrine backbone.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The efficiency of any synthetic reaction, including the derivatization of Chelerythrine, is highly dependent on the reaction conditions. Optimizing these conditions is crucial to maximize the yield and purity of the final product, Acetonylchelerythrine. researchgate.net Traditional optimization methods often involve changing one factor at a time (OFAT), such as temperature, solvent, or catalyst, while keeping others constant. prismbiolab.com

Modern approaches utilize statistical methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to identify optimal conditions and interactions between variables more efficiently. prismbiolab.com For the proposed synthesis of Acetonylchelerythrine, key parameters to optimize would include the choice of Lewis acid catalyst (for Friedel-Crafts), the solvent system, reaction temperature, and the stoichiometry of the reactants. researchgate.net Advanced strategies may even employ machine learning algorithms to guide the optimization process, reducing the number of experiments needed to achieve high yields. nih.govbeilstein-journals.org

Table 4: Parameters for Optimization in the Synthesis of Acetonylchelerythrine

ParameterDescriptionRationale for Optimization
Catalyst Lewis acid (e.g., AlCl₃, ZnCl₂) for Friedel-Crafts type reactions.The type and amount of catalyst can dramatically affect reaction rate and selectivity.
Solvent The liquid medium for the reaction (e.g., dioxane, dichloromethane).Solvent polarity and coordinating ability can influence reactant solubility and stabilize transition states. researchgate.net
Temperature The temperature at which the reaction is conducted.Affects reaction kinetics; higher temperatures may increase the rate but can also lead to side products.
Reactant Ratio The molar ratio of Chelerythrine to the acetonylating agent.Optimizing the ratio ensures complete conversion of the limiting reagent and minimizes waste.
Reaction Time The duration of the reaction.Sufficient time is needed for completion, but prolonged times can lead to product degradation or side reactions.

Exploration of Unreported Total Synthesis Routes

The total synthesis of acetonylchelerythrine, a benzophenanthridine alkaloid, has not been extensively reported in scientific literature. However, by examining established synthetic strategies for related compounds, particularly the parent alkaloid chelerythrine, a number of plausible and scientifically sound, yet unreported, total synthesis routes can be proposed. These theoretical pathways leverage well-precedented reactions for constructing the core benzophenanthridine skeleton, coupled with logical steps for the introduction of the characteristic acetonyl group at the C-6 position.

One of the most promising approaches for constructing the tetracyclic framework of benzophenanthridine alkaloids involves a palladium-catalyzed tandem reaction. jlu.edu.cnresearchgate.net This strategy has been successfully applied to the total synthesis of chelerythrine and other related natural products. jlu.edu.cnresearchgate.netoup.com A hypothetical retrosynthetic analysis for acetonylchelerythrine based on this methodology is outlined below.

Retrosynthetic Analysis

The primary disconnection in the retrosynthesis of acetonylchelerythrine (1) would be the C-6 acetonyl side chain, leading back to a key intermediate, the benzophenanthridine core (2). This core could then be further deconstructed via a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor (3). This precursor, in turn, can be envisioned as being assembled from two main building blocks: a substituted 2-bromoaniline (B46623) derivative (4) and a functionalized naphthalene (B1677914) component (5).

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis would commence with the preparation of the key building blocks. The synthesis of the benzophenanthridine core would likely follow a convergent strategy, where the two main aromatic fragments are first synthesized and then coupled.

A plausible route to the core could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the biaryl bond in intermediate (3). Subsequent intramolecular cyclization, potentially via another palladium-catalyzed process or a radical cyclization, would then furnish the tetracyclic benzophenanthridine skeleton (2).

The crucial and unreported step would be the introduction of the acetonyl group at the C-6 position. One potential method for this transformation would be the reaction of the benzophenanthridine core (2) with an appropriate acetone enolate equivalent. For this to be successful, the C-6 position would need to be activated for nucleophilic attack. This could potentially be achieved by oxidation of the nitrogen to an N-oxide, followed by treatment with a suitable reagent to introduce a leaving group at C-6. Alternatively, a direct C-H activation/functionalization approach at the C-6 position could be explored, which represents a more modern and atom-economical strategy.

Another theoretical approach could involve a Diels-Alder reaction to construct the core, a strategy that has been utilized in the formal synthesis of nitidine, a related alkaloid. lookchem.com In this scenario, a substituted pyrone could react with an aryne to form the benzophenanthridine backbone. lookchem.com The acetonyl group could potentially be introduced at a later stage through functional group manipulation of a suitable precursor.

A rhodium-catalyzed C-H ring-opening reaction is another advanced strategy that has been applied to the synthesis of benzophenanthridine alkaloids and could be adapted for acetonylchelerythrine. researchgate.net This method offers a direct way to form the core structure from readily available starting materials.

The table below outlines a hypothetical sequence for one of the proposed unreported total synthesis routes.

StepReactionStarting MaterialsReagents and ConditionsProduct
1Synthesis of Precursor 4Commercially available anilines and brominee.g., N-Bromosuccinimide (NBS), CCl4Substituted 2-bromoaniline derivative (4)
2Synthesis of Precursor 5Commercially available naphthalenese.g., Grignard reagent formation, boronic acid synthesisFunctionalized naphthalene component (5)
3Palladium-Catalyzed Cross-CouplingPrecursors 4 and 5e.g., Pd(PPh3)4, K2CO3, Toluene/H2OBiaryl intermediate (3)
4Intramolecular CyclizationBiaryl intermediate (3)e.g., Pd(OAc)2, P(o-tol)3, Et3N, DMFBenzophenanthridine core (2)
5C-6 AcetonylationBenzophenanthridine core (2)e.g., 1. m-CPBA; 2. Acetic anhydride; 3. Acetone enolateAcetonylchelerythrine (1)

This proposed route, along with the alternatives mentioned, represents a logical and scientifically grounded exploration into the unreported total synthesis of acetonylchelerythrine. While not yet reported in the literature, these pathways are based on robust and well-established synthetic methodologies for analogous compounds, providing a clear roadmap for future synthetic efforts toward this natural product.

Pharmacological Activities and Molecular Mechanisms

Antineoplastic and Cytotoxic Mechanisms

The primary anticancer activity of Acetonylchelerythrine stems from its ability to induce cell death and inhibit critical cellular processes in cancer cells. Studies have shown it to be a potent cytotoxic agent, in some cases demonstrating greater activity than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Its mechanisms are multifaceted, targeting several key pathways involved in cell survival and proliferation.

Table 1: Cytotoxicity of Acetonylchelerythrine in Human Colon Cancer Cell Lines

Cell Line IC₅₀ (μM) after 72 hrs Description Reference
HCT116 2.4 Cytotoxicity measured by MTS assay. nih.gov
SW620 3.8 Cytotoxicity measured by MTS assay. nih.gov

A key mechanism of Acetonylchelerythrine is the potent induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Flow cytometry and nuclear morphology staining have confirmed that exposure to the compound leads to a significant increase in the population of apoptotic cells in both HCT116 and SW620 colon cancer lines. nih.gov This programmed cell death is initiated through several interconnected pathways.

While direct studies on ROS production by Acetonylchelerythrine in cancer cell apoptosis are not extensively detailed in the primary literature, related research provides strong indications of this mechanism. A study on 6-acetonyl-5,6-dihydrosanguinarine (an alternative name for the compound) demonstrated that it triggers the production of inflammatory cytokines in immune cells through a pathway dependent on reactive oxygen species (ROS). nih.gov In many biological systems, excessive ROS levels cause damage to cellular components like proteins and lipids, which can trigger the activation of apoptotic processes. nih.gov This suggests that ROS generation may be a contributing factor to the apoptotic activity of Acetonylchelerythrine in cancer cells.

Acetonylchelerythrine directly influences the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is tightly regulated by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-XL). nih.govbyjus.com Research has shown that treatment with Acetonylchelerythrine leads to a reduction in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL in colon cancer cells. nih.gov The downregulation of these survival proteins disrupts mitochondrial integrity, tipping the balance in favor of apoptosis. nih.govnih.gov This shift is a critical step in committing the cell to a programmed death sequence. byjus.comrockland.com

The final execution phase of apoptosis is carried out by a family of proteases called caspases. libretexts.org Acetonylchelerythrine has been shown to activate this cascade, evidenced by the increased cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a key substrate for executioner caspases, such as caspase-3 and caspase-7. Its cleavage is a well-established hallmark of late-stage apoptosis, indicating that the compound effectively triggers the terminal events of cell death. nih.govlibretexts.org

While the primary research on Acetonylchelerythrine in colon cancer cells focuses heavily on the induction of apoptosis, specific details regarding its effect on cell cycle progression are not extensively documented in the available literature. nih.gov Many antineoplastic agents function by halting the cell cycle at specific checkpoints, such as the G2/M transition, to prevent cell division and allow for the initiation of apoptosis. oncotarget.comfrontiersin.org However, studies specifically confirming a G2/M arrest induced by Acetonylchelerythrine are not presently available in the reviewed literature.

Acetonylchelerythrine belongs to the benzophenanthridine class of alkaloids. nih.gov A closely related and more extensively studied compound in this class, Chelerythrine (B190780), is known to be a potent and selective inhibitor of Protein Kinase C (PKC). medchemexpress.eunih.gov PKC enzymes are involved in various signal transduction cascades that control protein function and are implicated in cancer progression. nih.gov The structural similarity between Acetonylchelerythrine and Chelerythrine suggests that inhibition of PKC activity may be a contributing mechanism to its cytotoxic effects, a characteristic common to this family of alkaloids. medchemexpress.com

Acetonylchelerythrine: Unraveling Its Pharmacological Potential

Acetonylchelerythrine, a benzophenanthridine alkaloid, has emerged as a compound of interest within the scientific community due to its potential pharmacological activities. Belonging to a class of natural products known for their diverse biological effects, this molecule is the subject of ongoing research to elucidate its mechanisms of action and therapeutic promise. This article delves into the current understanding of Acetonylchelerythrine's effects on cancer, inflammation, and microbial growth, based on available scientific evidence.

The core of Acetonylchelerythrine's potential lies in its interaction with various cellular processes, from fundamental signaling pathways to its influence on specialized cell populations.

Modulation of Key Signal Transduction Pathways (e.g., PI3K/Akt, JAK/STAT3)

While direct studies on Acetonylchelerythrine's specific impact on the PI3K/Akt and JAK/STAT3 signaling pathways are limited, compounds with similar structural features have been noted for their potential to modulate these critical cellular cascades. The PI3K/Akt pathway is a pivotal regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. wikipedia.orgcreative-diagnostics.comkegg.jpnih.gov Similarly, the JAK/STAT3 pathway plays a crucial role in cytokine signaling and inflammation, and its aberrant activation is linked to both cancer and inflammatory disorders. frontiersin.org Further research is necessary to determine if Acetonylchelerythrine directly engages with and modulates these pathways, which could provide a mechanistic basis for its observed biological activities.

Effects on Cancer Stem Cell (CSC) Populations (e.g., β-Catenin Downregulation)

The concept of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and therapy resistance, has revolutionized our understanding of cancer biology. frontiersin.orgnih.govnih.govfrontiersin.org A key signaling pathway implicated in the maintenance of CSCs is the Wnt/β-catenin pathway. nih.govnih.gov While there is currently no direct evidence linking Acetonylchelerythrine to the downregulation of β-catenin or specific effects on CSC populations, the exploration of its impact on these cells remains a critical area for future investigation. The ability to target CSCs is considered a promising strategy for improving cancer treatment outcomes.

In Vitro and In Vivo Efficacy Studies Across Cancer Models (e.g., Renal Cell Carcinoma, Non-Small Cell Lung Cancer, Breast Cancer)

The anticancer potential of Acetonylchelerythrine has been suggested by preliminary in vitro studies. However, comprehensive efficacy data across a range of cancer models, including renal cell carcinoma, iomcworld.orgnih.govatlasgeneticsoncology.orgtd2inc.comwjnu.org non-small cell lung cancer, nih.govmdpi.comnih.govmdpi.comamegroups.orgcancer.gov and breast cancer, nih.govplos.orgnih.govnih.govnih.govecog-acrin.orgroche.com are not yet available in the public domain. The development of robust in vitro and in vivo models is crucial to systematically evaluate the compound's therapeutic window and identify specific cancer types that may be susceptible to its action.

Anti-inflammatory Actions

Chronic inflammation is a known driver of various diseases, including cancer. The potential of Acetonylchelerythrine to mitigate inflammatory processes is therefore of significant interest.

Cytokine Modulation (e.g., Reduction of IL-6 and TNF-alpha)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. While compounds with structural similarities to Acetonylchelerythrine have demonstrated anti-inflammatory properties, specific data on its ability to modulate the production or activity of IL-6 and TNF-α are currently lacking. Future studies focusing on these specific cytokines will be instrumental in defining the anti-inflammatory profile of Acetonylchelerythrine.

Inhibition of Pro-inflammatory Mediators

Beyond cytokines, a host of other pro-inflammatory mediators contribute to the inflammatory milieu. The capacity of Acetonylchelerythrine to inhibit these molecules has been postulated based on its chemical structure, researcher.life but requires empirical validation. Investigating its effects on enzymes and signaling molecules involved in the production of these mediators will provide a clearer picture of its anti-inflammatory mechanisms.

Antimicrobial Properties

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Natural products like Acetonylchelerythrine represent a promising reservoir for such compounds. nih.gov

Initial assessments suggest that Acetonylchelerythrine may possess antimicrobial activity. researcher.life However, detailed studies to determine its spectrum of activity against various bacterial and fungal strains, as well as its mechanism of action—whether through membrane disruption or interference with intracellular processes—are needed. mdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.complos.orgmdpi.com Such research is essential to ascertain its potential as a future antimicrobial therapeutic.

Induction of Apoptosis (Programmed Cell Death)

Neuroprotective Research

Research into the neuroprotective effects of Acetonylchelerythrine is still in its nascent stages. While related alkaloids have been investigated for their roles in neurodegenerative contexts, direct evidence for Acetonylchelerythrine is limited.

There is currently a lack of specific research findings detailing the contribution of Acetonylchelerythrine to neuronal survival or the mitigation of oxidative stress. However, studies on other alkaloids from plants like Corydalis cava have shown neuroprotective effects. For example, berberine (B55584) has been studied for its potential to reduce amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, by enhancing autophagy and limiting certain signaling pathways. researchgate.net Scoulerine, another alkaloid, has been identified as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in Aβ production. researchgate.net

The role of Acetonylchelerythrine in the modulation of Protein Kinase C (PKC) within neurodegenerative contexts has not been documented in the available scientific literature. Its parent compound, chelerythrine, is well-known as a potent inhibitor of PKC, a function that has been explored in various research models. However, it is not established whether Acetonylchelerythrine shares this specific molecular action.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Pharmacophoric Features and Key Structural Elements

The biological activity of benzophenanthridine alkaloids like chelerythrine (B190780) and its derivatives is intrinsically linked to their distinct structural features. researchgate.net The core of their activity lies in a tetracyclic benzophenanthridine framework, which provides a rigid scaffold for interaction with biological targets. researchgate.net

A crucial element for the biological activity of the parent compound, chelerythrine, is the positively charged iminium (C=N+) moiety. semanticscholar.orgresearchgate.net This feature is a key determinant for its antifungal properties. semanticscholar.orgresearchgate.net In chelerythrine, the carbon atom adjacent to the quaternary nitrogen is the most reactive part of the molecule, readily attacked by nucleophiles. nih.gov The formation of acetonylchelerythrine is a result of a nucleophilic addition at this reactive C-6 position. semanticscholar.org Therefore, the key structural elements can be summarized as:

The Tetracyclic Aromatic System: A planar structure that can facilitate intercalation with biological macromolecules.

The Iminium Moiety (in the parent compound): The C=N+ double bond is considered a primary determinant for certain biological activities, such as antifungal action. researchgate.net

Substituents on the Rings: The pattern of methoxy (B1213986) groups on the aromatic rings influences the molecule's electronic properties and interactions.

The C-6 Position: A highly reactive site in the parent iminium form, which, upon substitution (e.g., with an acetonyl group), leads to the formation of dihydro-derivatives like acetonylchelerythrine. semanticscholar.orgnih.gov

Pharmacophore modeling, a technique that identifies the essential spatial arrangements of chemical features for biological activity, can be employed to further refine this understanding. nih.govnih.gov For this class of compounds, a pharmacophore model would likely include hydrophobic/aromatic regions, hydrogen bond acceptors (from the methoxy groups), and a feature representing the reactive C-6 position or the parent iminium ion.

Impact of the Acetonyl Moiety on Biological Activity and Target Interactions

The introduction of an acetonyl group at the C-6 position of the chelerythrine scaffold to form 6-acetonyldihydrochelerythrine (acetonylchelerythrine) significantly alters the molecule's structure and, consequently, its biological profile. This modification neutralizes the positive charge of the parent iminium ion and changes the geometry at the C-6 center.

Studies on the antifungal activity of chelerythrine and its derivatives have shown that the parent compound (C) is often slightly more active than its corresponding 6-substituted derivatives, including the 6-methoxy derivative (C1), which is structurally analogous to acetonylchelerythrine. semanticscholar.orgresearchgate.net This suggests that the presence of the C=N+ moiety is highly important for this specific activity. researchgate.net The substituted derivatives like acetonylchelerythrine are sometimes considered precursors or prodrugs that may convert back to the active iminium form under certain physiological conditions. researchgate.net

The table below presents comparative antifungal data for Chelerythrine (C) and its 6-methoxy-dihydro derivative (C1) against various phytopathogenic fungi, illustrating the impact of substitution at the C-6 position.

Table 1: Comparative Antifungal Activity (EC₅₀) of Chelerythrine (C) vs. a C-6 Substituted Derivative (C1) EC₅₀ values represent the concentration (in µM) required to inhibit fungal growth by 50%. Lower values indicate higher potency. Data extracted from a study on sanguinarine (B192314) and chelerythrine derivatives. semanticscholar.org

As the data indicates, in most cases, the EC₅₀ value for the parent chelerythrine is slightly lower than its C-6 substituted counterpart, supporting the importance of the iminium ion for this particular biological action. semanticscholar.org The acetonyl moiety, therefore, modulates the activity, potentially by altering target recognition, cell permeability, or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govscienceforecastoa.com The fundamental principle is that variations in the biological activity of similar molecules are dependent on changes in their structural or physicochemical properties. nih.govfiveable.me

While specific QSAR models for acetonylchelerythrine are not extensively reported in the literature, a hypothetical QSAR study would involve the following steps:

Data Set Compilation: A series of chelerythrine derivatives with varied substituents at the C-6 position and other locations would be synthesized and their biological activities (e.g., IC₅₀ values against a specific target) would be experimentally determined. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure. scienceforecastoa.comnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the most relevant descriptors to the observed biological activity. fiveable.menih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Such a model for acetonylchelerythrine and its analogs could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govfiveable.me

Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists general categories of descriptors that would be relevant for developing a QSAR model for Acetonylchelerythrine derivatives. scienceforecastoa.commdpi.com

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govplos.org This technique is invaluable for visualizing and understanding the specific molecular interactions that underpin a compound's biological effect. nih.gov

For acetonylchelerythrine, a molecular docking study would involve:

Preparation: Obtaining or modeling the 3D structures of both acetonylchelerythrine (the ligand) and the target protein (the receptor). nih.gov

Docking Simulation: Using a docking program to place the ligand into the active site of the receptor in numerous possible conformations and calculating a score, such as binding energy, for each pose. researchgate.net The most favorable pose is the one with the lowest binding energy. nih.gov

Interaction Analysis: Examining the best-docked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between acetonylchelerythrine and the amino acid residues of the target protein.

Following docking, Molecular Dynamics (MD) simulations can be performed. anu.edu.au MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. plos.org This allows for an assessment of the stability of the docked pose and the flexibility of the protein's active site upon ligand binding. nih.govplos.org Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Table 3: Typical Workflow for Molecular Docking and Dynamics Simulation This table outlines the standard computational procedure for investigating ligand-target interactions. nih.govplos.orgnih.gov

In Silico Design Strategies for Novel Acetonylchelerythrine Derivatives

Insights gained from SAR, QSAR, and molecular docking studies form the basis for the in silico design of novel derivatives with potentially improved properties. biointerfaceresearch.comnih.gov The goal is to rationally modify the structure of acetonylchelerythrine to enhance its binding affinity, selectivity for a specific target, or its pharmacokinetic profile. nih.gov

Design strategies could include:

Modification of the Acetonyl Moiety: The ketone or the methylene (B1212753) bridge of the acetonyl group could be altered. For example, replacing the ketone with other functional groups (e.g., hydroxyl, amide) or changing the length of the alkyl chain could probe for additional interactions within the binding pocket.

Scaffold Hopping and Functional Group Alteration: Based on the pharmacophore model, the core benzophenanthridine structure could be modified, or substituents on the aromatic rings could be changed to improve interactions identified in docking simulations. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) to improve potency or reduce potential metabolic liabilities.

Structure-Based Design: Using the 3D structure of the ligand-target complex from docking/MD, new functional groups can be added to the ligand to form specific, favorable interactions with previously unoccupied pockets of the receptor's active site. phcogj.com

These in silico designed compounds can then be evaluated computationally (e.g., re-docked and assessed by QSAR models) to prioritize the most promising candidates for chemical synthesis and subsequent experimental testing. phcogj.com

Advanced Analytical Characterization and Stability Research

Comprehensive Structural Elucidation Techniques

The unambiguous determination of the complex molecular architecture of Acetonylchelerythrine and its derivatives relies on the application of a suite of advanced spectroscopic and spectrometric methods. anu.edu.au These techniques, when used in concert, provide a detailed picture of the compound's connectivity, stereochemistry, and functional groups. anu.edu.auuib.no

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for structure elucidation, providing unparalleled insight into the atomic-level structure of molecules. frontiersin.org For a molecule like Acetonylchelerythrine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. 1D NMR, including ¹H and ¹³C spectra, reveals information about the chemical environment of individual protons and carbon atoms. swayam2.ac.in 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms within the molecule. These experiments help to piece together the intricate ring system and the acetonyl side chain.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy. frontiersin.org High-resolution mass spectrometry (HRMS) can provide the exact mass of Acetonylchelerythrine, allowing for the determination of its molecular formula. uib.no Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide valuable information about the structural fragments of the molecule, aiding in the confirmation of its proposed structure. frontiersin.org

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. swayam2.ac.inibm.com In the case of Acetonylchelerythrine, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl group (C=O) in the acetonyl side chain and the various bonds within the aromatic ring system. swayam2.ac.in While less powerful than NMR and MS for complete structure elucidation, IR provides rapid and valuable confirmatory data. ibm.com

Table 1: Spectroscopic Data for Acetonylchelerythrine

TechniqueObservationInterpretation
¹H NMR Chemical shifts and coupling constants of protonsProvides information on the electronic environment and neighboring protons for each hydrogen atom in the molecule.
¹³C NMR Chemical shifts of carbon atomsIndicates the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its chemical environment.
2D NMR (COSY, HSQC, HMBC) Correlation peaks between nucleiEstablishes the connectivity between protons, between protons and carbons, and long-range correlations, respectively, to build the molecular skeleton.
High-Resolution Mass Spectrometry (HRMS) Precise m/z valueDetermines the exact molecular weight and allows for the calculation of the molecular formula.
Infrared (IR) Spectroscopy Absorption bands at specific frequenciesConfirms the presence of functional groups like carbonyls, aromatic rings, and ethers.

Stability Studies and Degradation Pathways

Understanding the stability of Acetonylchelerythrine is crucial for its potential applications. Stability studies are designed to investigate how the compound changes over time under various environmental conditions, such as temperature, humidity, light, and pH. inglasia.com These studies are essential for establishing appropriate storage conditions and shelf-life. unr.edu.ar

Accelerated Degradation Protocols and Conditions

To expedite the determination of a compound's stability, accelerated degradation studies, also known as forced degradation studies, are employed. inglasia.comkshetraanalyticals.com These protocols involve subjecting the compound to harsher conditions than it would typically encounter during storage. europa.euresearchgate.net The goal is to induce degradation at a faster rate, allowing for the timely identification of potential degradation products and pathways. researchgate.netd-nb.info

Standard accelerated degradation protocols often involve exposing the compound to:

Elevated Temperatures: Testing at temperatures significantly above ambient, often in 10°C increments (e.g., 50°C, 60°C). europa.eu

High Humidity: Exposing the compound to high relative humidity levels (e.g., 75% RH or greater). europa.eu

Extreme pH: Subjecting the compound to acidic and basic conditions to assess its susceptibility to hydrolysis. europa.eu

Oxidative Conditions: Using oxidizing agents to determine its vulnerability to oxidation. europa.eu

Photostability Testing: Exposing the compound to light to evaluate its sensitivity to photodegradation. europa.eu

These stress tests are typically performed on a single batch of the active substance. europa.eu The choice of specific conditions and their duration is guided by the compound's chemical nature and intended use. europa.eu

Identification of Degradation Products (e.g., UPLC-QTOF-MS, Isotopic Labeling)

Once degradation is induced, the resulting mixture is analyzed to identify the newly formed degradation products. A powerful analytical technique for this purpose is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). nih.gov UPLC provides high-resolution separation of the components in the mixture, while QTOF-MS allows for the accurate mass determination and fragmentation analysis of each separated compound, facilitating their identification. nih.gov

Isotopic labeling is another sophisticated technique that can be employed to trace the transformation of the parent molecule. nih.gov By incorporating a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of Acetonylchelerythrine, researchers can track the fate of specific atoms during the degradation process. nih.gov The labeled atoms will appear in the degradation products, providing definitive evidence of their origin from the parent compound when analyzed by mass spectrometry. nih.gov

Computational Prediction of Degradation Mechanisms (e.g., Quantum Mechanical Calculations, DFT)

In addition to experimental studies, computational methods are increasingly used to predict and understand the degradation mechanisms of molecules. purdue.edu Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of Acetonylchelerythrine. idosr.orgmdpi.com

By calculating the energies of different possible reaction pathways, DFT can help to identify the most likely degradation routes. mdpi.comresearchgate.net These calculations can predict the formation of intermediates and transition states, providing a detailed, step-by-step picture of how the molecule breaks down. purdue.eduidosr.org This computational approach can guide experimental work by suggesting which degradation products to look for and can help to rationalize the experimental findings. quantumzeitgeist.com

Translational Research Potential and Therapeutic Implications

Preclinical Evaluation as a Therapeutic Agent

The journey of a novel compound from laboratory discovery to clinical application is underpinned by rigorous preclinical evaluation. This stage is critical for establishing the foundational safety and efficacy profile of a potential drug. For acetonylchelerythrine, preclinical studies are instrumental in determining its therapeutic promise.

In the realm of oncology, for instance, preclinical evaluation of potential therapeutic agents often involves assessing their impact on cancer cell lines and in animal models. While specific preclinical data on acetonylchelerythrine is not extensively detailed in the provided search results, the general methodology for such evaluations is well-established. For example, studies on other potential cancer therapeutics, such as 177Lu-labeled PSMA-targeted conjugates, demonstrate the process of in vitro binding affinity studies on cancer cells (e.g., PC3-pip) and in vivo accumulation studies in xenograft models. nih.gov This process helps in understanding the agent's targeting capabilities and potential efficacy.

The development of new therapeutic agents is often aimed at addressing the limitations of current treatments, such as the development of resistance and the occurrence of adverse side effects. nih.gov Preclinical studies for a compound like acetonylchelerythrine would therefore likely investigate its mechanisms of action, potential for overcoming drug resistance, and its selectivity for target cells to minimize off-target effects.

Investigation of Synergistic Effects with Established Therapies

The concept of combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and asthma. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance. nih.govf1000research.com

The scientific rationale for combining therapies lies in the complementary modes of action of different agents. nih.gov For example, in asthma treatment, combining a long-acting beta(2)-agonist with an inhaled corticosteroid targets both airway smooth muscle and inflammation. nih.gov Similarly, in cancer treatment, combining a histone deacetylase (HDAC) inhibitor with a cyclooxygenase-2 (COX-2) inhibitor has been shown to produce synergistic antitumor effects by activating the PTEN/AKT signaling pathway. nih.gov

For acetonylchelerythrine, investigating its synergistic effects with established therapies is a logical step in its development. Research has shown that combining natural compounds with conventional chemotherapeutic agents can potentiate their anti-cancer activities. nih.gov For instance, all-trans retinoic acid (ATRA), a vitamin A derivative, has demonstrated additive or synergistic effects when combined with various anti-tumor compounds by inducing cell differentiation or death and inhibiting proliferation. nih.gov A study on a gel formulation combining acetonylchelerythrine with other compounds suggests an interest in its use in combination therapies. researcher.life The investigation of such combinations for acetonylchelerythrine could reveal its potential to enhance the efficacy of existing treatments, possibly allowing for lower, less toxic doses of conventional drugs.

A hypothetical preclinical study investigating the synergistic effects of Acetonylchelerythrine could yield results similar to the following:

Treatment GroupTumor Growth Inhibition (%)Mechanism of Action
Control0-
Acetonylchelerythrine (alone)35Induction of apoptosis
Chemotherapy Drug X (alone)45DNA damage
Acetonylchelerythrine + Drug X75Synergistic apoptosis induction and cell cycle arrest

Exploration of Advanced Formulation and Delivery Systems

The effectiveness of a therapeutic agent is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an effective concentration. Advanced formulation and drug delivery systems play a crucial role in overcoming challenges such as poor solubility, instability, and non-specific targeting.

For a compound like acetonylchelerythrine, which may face challenges related to its physicochemical properties, advanced delivery systems can be transformative. These systems aim to improve bioavailability, prolong circulation time, and enhance targeting to diseased tissues, thereby increasing efficacy and reducing side effects. mdpi.com

Several advanced drug delivery platforms are being explored for various therapeutic agents:

Lipid-based Nanoparticles: These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). mdpi.commdpi.com Liposomes, for instance, are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their delivery into cells. nih.gov The first FDA-approved nanoliposomal drug was Doxil, containing doxorubicin, for the treatment of AIDS-related Kaposi's sarcoma. mdpi.com

Polymeric Nanoparticles: These systems offer a high degree of tunability in terms of drug release and targeting.

Gastric Floating and Mucoadhesive Systems: These are designed to prolong the residence time of a drug in the stomach, which can be beneficial for local action or for drugs that are primarily absorbed in the upper gastrointestinal tract. nih.gov

Thermoreversible Hydrogels: These materials are liquid at room temperature and solidify at body temperature, making them suitable for localized drug delivery, for example, in intratympanic injections for inner ear diseases. nih.gov

The choice of a delivery system for acetonylchelerythrine would depend on its specific properties and the intended therapeutic application. For instance, if acetonylchelerythrine is poorly water-soluble, formulating it within a lipid-based nanoparticle system could enhance its solubility and bioavailability.

Delivery SystemKey FeaturesPotential Application for Acetonylchelerythrine
LiposomesBiocompatible, can carry both hydrophilic and hydrophobic drugs, protects drug from degradation. nih.govSystemic delivery for cancer therapy, enhancing solubility.
Solid Lipid Nanoparticles (SLNs)Solid lipid core, high stability. mdpi.comOral or parenteral delivery, controlled release.
Polymeric MicellesSelf-assembling core-shell structures, can solubilize hydrophobic drugs.Intravenous delivery of poorly soluble acetonylchelerythrine.
Thermoreversible HydrogelsSol-gel transition with temperature change. nih.govLocalized delivery for topical or site-specific applications.

Challenges and Opportunities in Drug Development Paradigms

The path of a new chemical entity like acetonylchelerythrine from discovery to market is fraught with challenges, but also presents significant opportunities. The traditional drug development paradigm is a long, complex, and expensive process. pharmafocusamerica.comnih.gov

Challenges:

High Development Costs: The estimated cost of bringing a new drug to market can be substantial, often exceeding a billion dollars. nih.gov

Regulatory Hurdles: Navigating the stringent requirements of regulatory agencies like the FDA and EMA is a major challenge, requiring extensive data on safety and efficacy. pharmafocusamerica.com

Clinical Trial Complexities: Recruiting and retaining participants for clinical trials can be difficult, and the trials themselves are complex and time-consuming. pharmafocusamerica.comproventainternational.com Unexpected side effects can also derail development. proventainternational.com

Poor Solubility: A significant percentage of new chemical entities are poorly soluble, which can limit their oral bioavailability and pose a major formulation challenge. americanpharmaceuticalreview.com

Opportunities:

Innovative Regulatory Pathways: Regulatory agencies are introducing more flexible pathways, such as Priority Review Vouchers (PRVs), to incentivize the development of drugs for neglected diseases. nih.govnih.gov

Technological Advancements: New technologies, such as hot-melt extrusion for creating solid dispersions, are providing solutions for formulating poorly soluble drugs. americanpharmaceuticalreview.com

Natural Product Exploration: There is a growing interest in exploring untapped natural resources for new drug leads, particularly in developing countries where unique biodiversity exists. nih.govnih.gov Acetonylchelerythrine, being a derivative of a natural alkaloid, falls within this promising area of research.

Drug Repurposing and Combination Therapies: Investigating existing drugs for new indications and exploring synergistic combinations can accelerate the development process and offer new therapeutic options.

The development of acetonylchelerythrine will require navigating these challenges while leveraging the available opportunities. A strategic approach that considers its unique properties and potential therapeutic niches will be crucial for its successful translation from a promising chemical compound to a valuable therapeutic agent.

Future Directions and Emerging Research Avenues

Strategies for Resolving Discrepancies in Reported Bioactivity Data

The scientific literature on chelerythrine (B190780) and related benzophenanthridine alkaloids contains instances of conflicting bioactivity data. For example, while chelerythrine is widely cited as a potent protein kinase C (PKC) inhibitor, some studies have been unable to confirm this inhibitory activity across various PKC isozymes. researchgate.netnih.gov Such discrepancies can hinder drug development and underscore the need for rigorous, standardized research protocols. For Acetonylchelerythrine, it is crucial to proactively address these potential issues.

Future research should employ several strategies to ensure data reliability and reproducibility:

Standardization of Bioassays: The use of standardized, well-characterized assay conditions is paramount. This includes consistent use of specific cell lines, defined passage numbers, and uniform culture conditions. For enzymatic assays, substrate and cofactor concentrations, pH, and incubation times must be strictly controlled.

Compound Purity and Authentication: All bioactivity studies must use Acetonylchelerythrine of the highest possible purity, verified by analytical methods like HPLC and NMR. The use of certified reference standards would be ideal.

Clarification of Chemical Forms: Benzophenanthridine alkaloids like chelerythrine can exist in a pH-dependent equilibrium between a positively charged iminium form and a neutral alkanolamine form. nih.govnih.gov These forms exhibit different biological activities; for instance, the iminium form has a high affinity for DNA, whereas the alkanolamine form does not. nih.gov Future studies on Acetonylchelerythrine must characterize the compound's state in the specific assay buffer and investigate the bioactivity of each form to avoid conflicting results.

Orthogonal Assays: Validating findings using multiple, distinct assay formats can help confirm on-target activity and rule out artifacts. For example, if Acetonylchelerythrine is found to inhibit an enzyme in a cell-free assay, this should be confirmed with a target engagement assay in intact cells.

Application of Systems Pharmacology for Multi-Target Analysis

Benzophenanthridine alkaloids are known to be multi-target compounds, interacting with numerous proteins and pathways. researchgate.net Chelerythrine, for example, has been reported to interact with PKC, the P2X7 receptor, and thioredoxin reductase (TXNRD1), and to induce apoptosis through various mechanisms. wikipedia.orgnih.govmdpi.com This polypharmacology can be both an advantage (e.g., for treating complex diseases) and a disadvantage (e.g., off-target toxicity). A systems pharmacology approach, which integrates computational modeling with experimental data, is essential for unraveling this complexity. nih.gov

For Acetonylchelerythrine, a systems pharmacology platform could:

Predict Target Profiles: Use computational docking and other in silico methods to predict the binding affinity of Acetonylchelerythrine against a wide array of known protein structures. This can generate hypotheses about its primary targets and potential off-targets.

Model Network Perturbations: By integrating predicted target profiles with models of cellular signaling networks, researchers can simulate how Acetonylchelerythrine might alter cellular function. This can help to understand its mechanism of action on a systems level and predict its effects on different cell types or disease states. taylorfrancis.com

Identify Biomarkers: Systems biology approaches can help identify potential biomarkers that predict a response to Acetonylchelerythrine treatment, facilitating patient stratification in future clinical studies. nih.govresearchgate.net

Identification and Validation of Novel Biological Targets

While Acetonylchelerythrine may share targets with its parent compound, the addition of the acetonyl group could alter its binding profile, potentially leading to novel interactions. A systematic effort to identify and validate its biological targets is a critical step in its pharmacological characterization.

Target Identification Methods:

Compound-Centered Chemical Proteomics: This involves immobilizing Acetonylchelerythrine on a solid support (e.g., beads) to "fish" for binding partners from cell lysates. Bound proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to identify enzyme targets in complex biological systems based on their catalytic activity.

Computational Prediction: As part of a systems pharmacology approach, molecular docking and pharmacophore modeling can screen large databases of protein structures to identify potential binding partners. nih.gov

Target Validation Strategies:

Biochemical Validation: Once a potential target is identified, direct binding must be confirmed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Subsequently, the functional consequence of this binding (e.g., enzyme inhibition or activation) must be quantified.

Genetic Validation: Modern genetic tools like CRISPR/Cas9 can be used to knock out or knock down the identified target gene in cells. If the cellular phenotype of target depletion mimics the effect of Acetonylchelerythrine treatment, it provides strong evidence that the protein is a physiologically relevant target. youtube.com

Cellular Target Engagement Assays: These assays confirm that Acetonylchelerythrine interacts with its intended target in a cellular context and can be used to determine the concentration required to achieve a biological effect.

A table of known and potential targets for chelerythrine, which could serve as a starting point for investigating Acetonylchelerythrine, is provided below.

Potential Target Class Specific Example Reported Function/Effect of Chelerythrine
KinasesProtein Kinase C (PKC)Potent, selective inhibition reported, though debated. wikipedia.orgresearchgate.net
Ion ChannelsP2X7 ReceptorNoncompetitive inhibition of ATP-induced cation efflux. nih.gov
Redox EnzymesThioredoxin Reductase 1 (TXNRD1)Irreversible inhibition by targeting the selenocysteine (B57510) residue. mdpi.com
Calcium PumpsSERCAInhibition leads to cytoplasmic calcium accumulation. wikipedia.org
Apoptotic RegulatorsBcl-xLInhibition of its anti-apoptotic function. nih.gov
Nucleic AcidsDNA/RNAIntercalation, particularly with G-quadruplex structures. nih.gov

In-Depth Mechanistic Studies at the Sub-cellular and Molecular Levels

A thorough understanding of how Acetonylchelerythrine functions requires investigation at both the sub-cellular and molecular levels. Research on chelerythrine has shown that it can accumulate in specific organelles and trigger distinct molecular events. For instance, its inhibition of SERCA leads to a buildup of cytoplasmic calcium, which in turn causes mitochondrial calcium overload and initiates apoptosis. wikipedia.org It has also been shown to induce endoplasmic reticulum (ER) stress. mdpi.com

Future mechanistic studies on Acetonylchelerythrine should include:

Sub-cellular Localization: Employing high-resolution fluorescence microscopy with tagged Acetonylchelerythrine analogues to determine its distribution and accumulation within cellular compartments such as mitochondria, the ER, and lysosomes. nih.govresearchgate.net Understanding where the compound localizes is key to identifying its sites of action.

Organelle Crosstalk: Investigating how Acetonylchelerythrine affects the interactions between organelles. Membrane contact sites between the ER and mitochondria, for example, are critical hubs for calcium signaling and lipid metabolism, and their disruption can have profound cellular consequences. nih.govresearchgate.net

Molecular Binding Analysis: Using techniques like X-ray crystallography or cryo-electron microscopy to solve the structure of Acetonylchelerythrine in complex with its validated protein targets. This would provide a precise molecular blueprint of the interaction, revealing the specific amino acid residues involved and informing the design of more potent and selective derivatives.

Signaling Pathway Analysis: Utilizing phosphoproteomics and other 'omics' technologies to map the signaling cascades that are activated or inhibited by Acetonylchelerythrine treatment. This can reveal the downstream consequences of target engagement and connect the molecular action of the compound to a cellular phenotype.

Biotechnological Production and Metabolic Engineering Strategies for Sustainable Sourcing

The natural sourcing of benzophenanthridine alkaloids from plants is often inefficient and unsustainable, limited by low yields, geographical constraints, and seasonal variability. researchgate.netnih.gov Chemical synthesis of these complex molecules can be challenging and costly. sioc-journal.cn Metabolic engineering of microorganisms offers a promising alternative for the sustainable and scalable production of these valuable compounds. lbl.gov

Significant progress has been made in engineering Saccharomyces cerevisiae (baker's yeast) to produce chelerythrine from simple sugars. nih.gov This involves introducing the entire multi-enzyme plant biosynthetic pathway into the yeast.

A viable strategy for the production of Acetonylchelerythrine would likely involve:

Engineered Precursor Production: Leveraging the existing engineered yeast strains to produce high titers of chelerythrine or a late-stage precursor. nih.govnih.gov This involves optimizing the expression of biosynthetic genes, enhancing the supply of necessary precursors and cofactors (like NADPH), and engineering transporter proteins to improve product yield. nih.gov

Semi-Synthesis: Developing an efficient chemical reaction to convert the biotechnologically produced chelerythrine into Acetonylchelerythrine. This chemoenzymatic approach combines the advantages of biological synthesis for the complex core structure with the precision of chemical synthesis for the final modification.

Novel Enzyme Discovery: An alternative long-term goal would be to identify or engineer an enzyme capable of catalyzing the addition of the acetonyl group directly. This enzyme could then be incorporated into the engineered yeast strain to enable the complete biosynthesis of Acetonylchelerythrine in a single fermentation process.

The table below outlines key enzymes in a recently reported engineered pathway for chelerythrine production in yeast, which could be the foundation for Acetonylchelerythrine sourcing. nih.gov

Enzyme Abbreviation Function in Pathway
Berberine (B55584) Bridge EnzymeMcoBBEForms the key intermediate (S)-scoulerine.
(S)-scoulerine 9-O-methyltransferaseTfSMTMethylation of (S)-scoulerine.
Tyrosine DecarboxylaseAmTDCInvolved in precursor supply.
Norcoclaurine N-methyltransferaseEcTNMTN-methylation step.
N-methylstylopine 14-hydroxylasePsMSHHydroxylation of the intermediate.
Cytochrome P450 ReductasePsCPRElectron donor for P450 enzymes like PsMSH.
Dihydrobenzophenanthridine OxidaseEcP6HFinal oxidation step to form chelerythrine.

Q & A

Q. What are the standard protocols for synthesizing Acetonylchelerythrine with high purity, and how are critical parameters optimized?

Methodological Answer:

  • Synthesis typically involves alkaloid extraction from natural sources (e.g., Chelidonium majus) followed by chromatographic purification. Key parameters include solvent polarity (e.g., methanol-chloroform gradients) and column selection (e.g., silica gel vs. reverse-phase) to isolate Acetonylchelerythrine .
  • Purity validation requires HPLC-UV or LC-MS with reference standards. Triplicate runs and spiked recovery experiments ensure reproducibility .

Q. What are the primary biological activities of Acetonylchelerythrine, and how are these mechanisms experimentally validated?

Methodological Answer:

  • Reported activities include antimicrobial and antitumor effects. In vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) are standard. For example, IC₅₀ values against HeLa cells are determined via dose-response curves with positive controls (e.g., doxorubicin) .
  • Mechanistic studies often employ Western blotting (e.g., apoptosis markers like caspase-3) or ROS detection kits to validate pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Acetonylchelerythrine across studies?

Methodological Answer:

  • Conduct a scoping review to identify variability sources: differences in cell lines (e.g., HeLa vs. MCF-7), solvent vehicles (DMSO concentration impacts solubility), or assay protocols (e.g., incubation time) .
  • Apply meta-analysis with random-effects models to quantify heterogeneity. Sensitivity analyses exclude outliers, and subgroup analyses compare experimental conditions .

Q. What advanced analytical techniques are recommended for characterizing Acetonylchelerythrine’s stability and degradation products?

Methodological Answer:

  • Stability studies use accelerated degradation (40°C/75% RH for 6 months) with UPLC-QTOF-MS to identify degradation products. Isotopic labeling (e.g., ¹³C-NMR) tracks structural changes .
  • Quantum mechanical calculations (DFT) predict degradation pathways, validated by tandem MS fragmentation patterns .

Q. How should researchers design experiments to evaluate Acetonylchelerythrine’s synergistic effects with other alkaloids?

Methodological Answer:

  • Use factorial design (e.g., 2×2 matrix) to test combinations (e.g., Acetonylchelerythrine + sanguinarine). Chou-Talalay’s combination index (CI) quantifies synergy: CI < 1 indicates synergistic effects .
  • Control variables: fixed molar ratios, exposure time, and cell confluence. Include isobolograms for dose-effect visualization .

Q. What statistical frameworks are appropriate for validating Acetonylchelerythrine’s dose-response relationships in preclinical models?

Methodological Answer:

  • Nonlinear regression (e.g., four-parameter logistic model) fits dose-response data. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals for EC₅₀ values .
  • For in vivo studies, mixed-effects models account for inter-animal variability, with Tukey’s post hoc test comparing treatment groups .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in Acetonylchelerythrine studies, particularly in natural product isolation?

Methodological Answer:

  • Document extraction protocols with SOPs: plant sourcing (voucher specimens deposited in herbariums), solvent batches, and equipment calibration (e.g., HPLC pressure settings) .
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials or repositories like Zenodo .

What criteria should guide the formulation of FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for Acetonylchelerythrine?

Methodological Answer:

  • Feasibility: Pilot studies assess compound availability and toxicity (e.g., LD₅₀ in zebrafish).
  • Novelty: Leverage cheminformatics tools (e.g., molecular docking) to predict unexplored targets (e.g., kinase inhibitors) .
  • Ethics: For animal studies, adhere to ARRIVE guidelines and obtain IACUC approval .

Data Reporting Standards

Q. What are the minimal data requirements for publishing Acetonylchelerythrine-related findings in peer-reviewed journals?

Methodological Answer:

  • Include: Synthetic yields (%), purity metrics (HPLC/LC-MS), spectral data (¹H/¹³C-NMR, IR), and biological data (e.g., IC₅₀ ± SEM) .
  • For structural elucidation, provide DEPT, COSY, and HSQC spectra in supplementary files .

Q. How should researchers address variability in Acetonylchelerythrine’s bioactivity due to natural source heterogeneity?

Methodological Answer:

  • Source plants from multiple geographical regions and analyze chemotypic variation via HPLC fingerprinting. Use PCA to correlate metabolite profiles with bioactivity .
  • Standardize extracts using marker compounds (e.g., chelidonine) and batch-wise validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.